molecular formula C12H9NO B11912234 1-Cyanonaphthalene-5-methanol

1-Cyanonaphthalene-5-methanol

Cat. No.: B11912234
M. Wt: 183.21 g/mol
InChI Key: SMXIVXWOAGROIW-UHFFFAOYSA-N
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Description

1-Cyanonaphthalene-5-methanol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a naphthalene ring system with a cyano group (-CN) attached to the first carbon and a hydroxymethyl group (-CH2OH) attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-5-methanol can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction, yielding 1-cyanonaphthalene. The final step involves the hydroxymethylation of 1-cyanonaphthalene using formaldehyde under basic conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanonaphthalene-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), thiols (e.g., RSH)

Major Products Formed:

Scientific Research Applications

1-Cyanonaphthalene-5-methanol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is used in studies related to the interaction of PAHs with biological systems, including their potential mutagenic and carcinogenic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyanonaphthalene-5-methanol involves its interaction with various molecular targets and pathways. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components. These interactions can modulate biological processes and pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Uniqueness: 1-Cyanonaphthalene-5-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

5-(hydroxymethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H9NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,14H,8H2

InChI Key

SMXIVXWOAGROIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C#N)CO

Origin of Product

United States

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